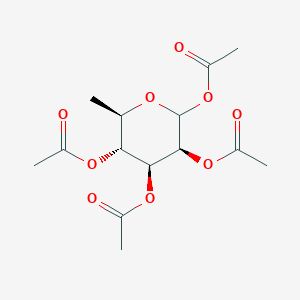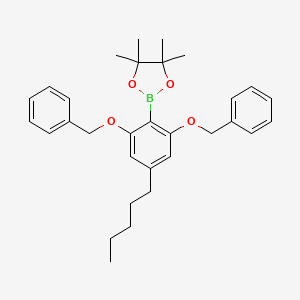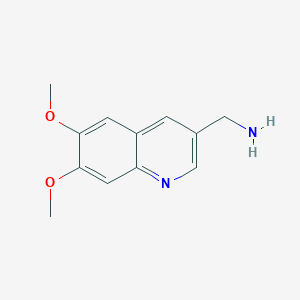
(6,7-Dimethoxyquinolin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-Dimethoxyquinolin-3-yl)methanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with methoxy groups at the 6 and 7 positions and an amine group attached to the 3-position via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxyquinolin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxyquinoline.
Formylation: The 3-position of the quinoline ring is formylated using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Reduction: The resulting 3-formyl-6,7-dimethoxyquinoline is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄).
Amination: Finally, the alcohol is converted to the amine via reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6,7-Dimethoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
(6,7-Dimethoxyquinolin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (6,7-Dimethoxyquinolin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, quinoline derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the methanamine group but shares the quinoline core with methoxy substitutions.
3-Amino-6,7-dimethoxyquinoline: Similar structure but with an amino group directly attached to the quinoline ring.
6,7-Dimethoxy-4-anilinoquinoline: Contains an aniline group at the 4-position, known for its potent kinase inhibitory activity.
Uniqueness
(6,7-Dimethoxyquinolin-3-yl)methanamine is unique due to the presence of the methanamine group, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for diverse functionalization and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
(6,7-dimethoxyquinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-4-9-3-8(6-13)7-14-10(9)5-12(11)16-2/h3-5,7H,6,13H2,1-2H3 |
InChIキー |
IZYAPPUSMFFHDK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


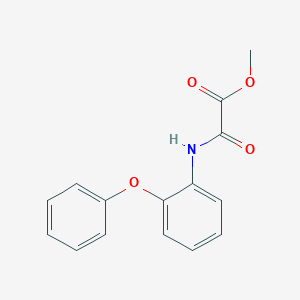

![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
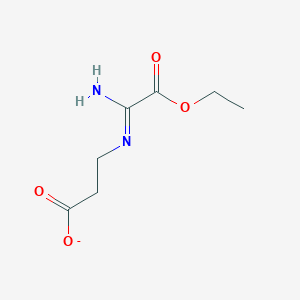

![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
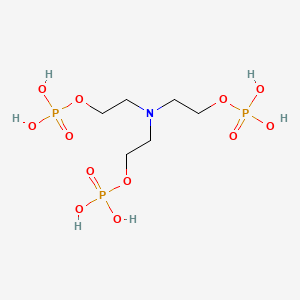
![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)

